5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

Description

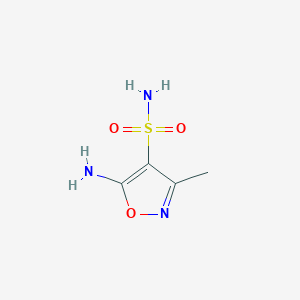

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide (IUPAC name: this compound; molecular formula: C₄H₇N₃O₃S) is a heterocyclic sulfonamide derivative featuring an isoxazole core substituted with a methyl group at position 3, an amino group at position 5, and a sulfonamide moiety at position 2. Its structure combines the bioisosteric properties of sulfonamides with the metabolic stability of the isoxazole ring, making it a compound of interest in medicinal chemistry and drug development .

Key features include:

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)10-7-2/h5H2,1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVFINHSITALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Acetylacetonitrile and Hydrazone Intermediates

A robust and well-documented synthetic route to 5-amino-3-methyl-1,2-oxazole-4-sulfonamide involves three main steps:

Step 1: Formation of Acetylacetonitrile Intermediate

Acetylacetonitrile is synthesized by reacting acetonitrile with ethyl acetate in the presence of a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). The metal base is used in 1.1 to 1.4 equivalents relative to acetonitrile to generate the nucleophilic species that attacks ethyl acetate, yielding acetylacetonitrile.

Step 2: Hydrazone Formation

The acetylacetonitrile intermediate is then reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux conditions for about 2 hours. This reaction forms a hydrazone intermediate, which precipitates as a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88%).

Step 3: Ring Closure to Form the Isoxazole Core

Hydroxylamine hydrochloride is dissociated in the presence of potassium carbonate (2.2 to 4 equivalents) in aqueous media. The hydrazone intermediate is added to this mixture, and the reaction is heated to approximately 80 °C for 2 hours to induce ring closure, forming the 3-amino-5-methyl isoxazole core. After acidification and pH adjustment steps, the product is isolated by filtration and drying, yielding the target compound with high purity (~98.7%) and good yield (~78%).

This three-step method is notable for its reproducibility, scalability, and relatively mild reaction conditions, making it suitable for both laboratory and industrial synthesis.

Alternative Cyclization and Sulfonylation Approach

Another synthetic approach involves the cyclization of precursors bearing amino and sulfonamide groups under catalyzed conditions to form the oxazole ring:

Starting from 5-methyl-1,2-oxazole-3-amine, the compound undergoes sulfonylation by reaction with sulfonyl chlorides or sulfonic acid derivatives under basic conditions (e.g., pyridine or triethylamine) in polar solvents like dimethylformamide (DMF) or acetonitrile.

Reaction temperatures are controlled between 60–80 °C to favor sulfonamide bond formation while minimizing side reactions such as over-sulfonation.

The use of inert atmospheres and stoichiometric control helps improve product purity and yield.

This method is advantageous for direct sulfonamide installation onto the oxazole ring and is adaptable for synthesizing various substituted derivatives.

Additional Synthetic Strategies and Variations

The preparation of diarylisoxazole sulfonamide analogs involves reacting deoxybenzoin derivatives with hydroxylamine in the presence of bases such as carboxylates, hydroxides, or amines (e.g., triethylamine). This method highlights the versatility of hydroxylamine-mediated cyclization for constructing substituted isoxazoles.

The use of N-(dimethoxymethyl)-N,N-dimethylamine and aromatic or heteroaromatic aldehydes has been reported to generate a series of 5-substituted 3-methylisoxazole-4-sulfonamides, expanding the chemical diversity accessible through these synthetic routes.

| Step | Reaction Components | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA | Room temp to mild heating | Not specified | Stoichiometric control critical |

| 2 | Acetylacetonitrile + p-toluenesulfonyl hydrazide + MeOH/EtOH (reflux) | 2 hours reflux | ~88 | White crystalline hydrazone intermediate |

| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3 + solvent (e.g., 2-methyltetrahydrofuran) | 80 °C, 2 hours | ~78 | pH adjustments critical for isolation |

This table summarizes the key reaction steps and conditions from the patent literature.

Industrial synthesis typically scales the above methods with optimization of solvent volumes, reagent equivalents, and purification steps (crystallization, drying) to maximize yield and purity.

Reaction monitoring by HPLC and crystallographic validation (e.g., X-ray diffraction) ensure structural integrity and batch consistency.

Control of reaction atmosphere (inert gas) and temperature is critical to prevent side reactions and degradation.

The structural integrity of this compound is commonly confirmed by X-ray crystallography, employing programs such as SHELXL for data refinement and ORTEP-3 for visualization of thermal ellipsoids, which assess positional disorder and confirm bond lengths consistent with sulfonamide geometry.

HPLC is used to determine purity at various stages, with reported purities exceeding 98% for the final product.

The preparation of this compound is well-established through multi-step synthetic approaches involving:

Generation of acetylacetonitrile intermediates via metal base-mediated condensation,

Formation of hydrazone intermediates through reaction with p-toluenesulfonyl hydrazide,

Ring closure under alkaline conditions with hydroxylamine hydrochloride to form the isoxazole core,

Sulfonylation of oxazole amines under controlled basic conditions.

These methods provide high yields and purity, are amenable to scale-up, and are supported by detailed analytical validation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide has been investigated for its potential as a pharmaceutical agent due to its biological activity:

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against various pathogens by disrupting folic acid metabolism. It acts as a competitive inhibitor of dihydropteroate synthase, crucial for bacterial folic acid synthesis .

- Anticancer Activity : Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Activity | Mechanism | Target Pathogens/Conditions |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | Staphylococcus aureus, E. coli |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

| Antiviral | Inhibition of viral replication | Human cytomegalovirus (HCMV) |

Biological Applications

The compound has also been explored for its effects on biological systems:

- Enzyme Inhibition : It is researched for its potential as an enzyme inhibitor in biochemical pathways, influencing cellular metabolism and signaling .

- Immunomodulatory Effects : Studies suggest that derivatives can modulate immune responses, which may lead to new treatments for chronic inflammatory diseases.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing complex molecules and materials:

- Catalyst Development : The compound is utilized in developing new catalysts due to its ability to facilitate various chemical reactions.

- Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties revealed that derivatives of the compound effectively inhibited the growth of several cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of these compounds.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Class

The sulfonamide group is a common pharmacophore in antimicrobial and anti-inflammatory agents. Below is a comparison with key analogs:

Key Observations :

- Positional isomerism : The placement of the sulfonamide group (e.g., at C4 in the target compound vs. benzenesulfonamide in Related Compound C) significantly affects solubility and target selectivity .

- Heterocycle substitution : Replacement of isoxazole with isothiazole (as in Sulfasomizole) reduces metabolic stability due to sulfur’s higher reactivity compared to oxygen .

Pharmacological Comparison with Immunomodulatory Isoxazoles

The target compound shares functional similarities with other isoxazole derivatives:

Key Findings :

- Gene regulation divergence: The target compound upregulates IL-17F and downregulates IL-10, whereas Leflunomide exhibits opposite effects on IL-2 and IL-27 .

- QSAR insights : Substituents on the phenyl ring (e.g., carbohydrazide vs. sulfonamide) dictate activity in T-cell proliferation and cytokine modulation .

Physicochemical Properties vs. Thiadiazole Analogs

Thiadiazoles are bioisosteres of isoxazoles but differ in electronic properties:

Key Differences :

Immunomodulatory Activity

Antimicrobial Potential

Computational Insights

- DFT studies (B3LYP/6-311G++(d,p)) confirm planar geometry and vibrational frequencies consistent with experimental IR and NMR data .

Biological Activity

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Overview of the Compound

This compound features an oxazole ring, an amino group, a methyl group, and a sulfonamide moiety. This unique structure contributes to its versatility in various chemical reactions and biological interactions. The compound is primarily recognized for its potential as an enzyme inhibitor and its antimicrobial properties.

Inhibition of Enzymes

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis. By acting as a competitive inhibitor, this compound disrupts the production of folate, which is essential for nucleotide synthesis and cell division.

Interaction with Biomolecules

At the molecular level, this compound can bind to various biomolecules, leading to conformational changes that affect their activity. This includes interactions with enzymes and transcription factors that modulate gene expression and metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for clinical applications in treating bacterial infections .

Anticancer Potential

In vitro studies have revealed that derivatives of this compound possess anticancer activity. For instance, novel derivatives have been tested against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

A study conducted on oxazolo[5,4-d]pyrimidine derivatives indicated that compounds containing the 5-amino-3-methyl moiety showed enhanced cytotoxic effects against cancer cells compared to standard treatments like cisplatin. The selectivity index (SI) for these compounds was significantly higher, indicating reduced toxicity to normal cells while effectively targeting cancerous cells .

Antibacterial Evaluation

Another research effort focused on synthesizing new sulfonamides, including derivatives of this compound. These compounds were evaluated for their antibacterial activity against common pathogens. Results demonstrated strong antibacterial effects with low cytotoxicity towards human fibroblasts, highlighting their potential as safe therapeutic agents .

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

| Stability | Stable under physiological conditions; degradation observed over prolonged exposure |

| Transport | Mediated by specific transporters; widespread distribution in body tissues |

| Metabolism | Primarily metabolized in the liver; excreted via urine |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide, and what reaction conditions critically influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of sulfonamide precursors with methyl-substituted oxazole intermediates. Key conditions include temperature control (80–100°C), solvent selection (e.g., DMF or ethanol), and catalytic agents like triethylamine to enhance nucleophilic substitution efficiency. Orthogonal design methodologies, such as Taguchi or fractional factorial designs, can systematically optimize parameters like reaction time and stoichiometry to maximize yield . Purity is improved via recrystallization in polar solvents (e.g., methanol/water mixtures) and validated using HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonamide and oxazole ring structures.

- FT-IR : Identify characteristic bands (e.g., S=O stretching at ~1150 cm⁻¹, N-H bending at ~1600 cm⁻¹).

- Chromatography :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization for mass confirmation.

- Cross-validate results with computational tools (e.g., Gaussian for IR simulations) to resolve ambiguities .

Q. How can researchers assess the pharmacological potential of this compound in anti-proliferative studies?

- Methodological Answer : Employ in vitro assays such as MTT or SRB on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Use dose-response curves and ANOVA to compare efficacy against controls. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases, guiding mechanistic studies . Validate findings with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalability and reproducibility?

- Methodological Answer : Implement a 2³ full factorial design to evaluate factors: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to model optimal conditions. For scalability, apply kinetic studies to ensure reaction consistency at larger volumes .

Q. What computational strategies are recommended for modeling the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock or Schrödinger Suite with flexible ligand docking to account for oxazole ring conformational changes. Validate poses using MD simulations (e.g., GROMACS) over 100 ns to assess stability.

- QSAR : Develop regression models (e.g., PLS or random forest) using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How should researchers address contradictions in bioactivity data across different experimental models for this compound?

- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay protocols). Use Bland-Altman plots to assess inter-study bias. Validate hypotheses via orthogonal assays (e.g., flow cytometry vs. ATP luminescence). Apply machine learning (e.g., PCA) to cluster data outliers and refine experimental protocols .

Q. What strategies are effective for designing hybrid molecules incorporating this compound to enhance therapeutic profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.